Advanced Strategies for the Synthesis of Deuterated Cyclosporin B
Advanced Strategies for the Synthesis of Deuterated Cyclosporin B
Executive Summary: The Structural & Kinetic Rationale
Cyclosporin B (CsB) is a naturally occurring analogue of the potent immunosuppressant Cyclosporin A (CsA). Structurally, CsB differs from CsA solely at position 2 , where the L-
While CsA is the primary therapeutic agent, CsB is a critical metabolite and a minor fermentation product. The synthesis of Deuterated Cyclosporin B (d-CsB) is essential for two primary applications in drug development:
-
Internal Standard (IS): In LC-MS/MS bioanalysis, d-CsB serves as the gold-standard IS for quantifying CsB levels in patient plasma, eliminating matrix effects that skew analog-based standardization.
-
Metabolic Stability Studies: Deuteration at metabolic "hotspots" (Kinetic Isotope Effect) allows researchers to probe the metabolic clearance pathways mediated by CYP3A4, specifically distinguishing between backbone modifications and side-chain oxidations.
This guide details the Precursor-Directed Biosynthetic (PDB) approach, the most robust and scalable method for synthesizing deuterated CsB, while also outlining Total Synthesis strategies for site-specific labeling.
Strategic Synthesis: Precursor-Directed Biosynthesis (PDB)
Unlike small molecules, the total chemical synthesis of Cyclosporins is labor-intensive due to the steric bulk of the seven N-methylated amino acids. The most efficient "field-proven" route utilizes the promiscuity of the Cyclosporin Synthetase (SimA) enzyme complex in the fungus Tolypocladium inflatum.
The Mechanism of Incorporation
The SimA enzyme is a non-ribosomal peptide synthetase (NRPS).[1] Module 2 of this enzyme naturally prefers L-Abu (yielding CsA) but retains significant affinity for L-Ala. By flooding the fermentation media with L-Alanine-d3 , we exploit competitive inhibition to force the enzyme to incorporate the deuterated precursor at Position 2.
Critical Consideration: L-Alanine is also the precursor for D-Alanine at Position 8 . Therefore, feeding L-Ala-d3 typically results in a hexadeuterated product (
Biosynthetic Pathway Visualization[1]
Figure 1: Precursor-Directed Biosynthesis pathway for d6-Cyclosporin B. High concentrations of L-Ala-d3 override the natural preference for L-Abu at Module 2.
Detailed Experimental Protocol
Materials & Reagents[2]
-
Strain: Tolypocladium inflatum (ATCC 34921 or equivalent high-producing strain).
-
Precursor: L-Alanine-3,3,3-d3 (99 atom % D).
-
Media: Synthetic production medium (Maltose/Casamino acids base) to minimize background unlabeled Alanine.
Step-by-Step Workflow
Phase 1: Fermentation & Feeding
-
Inoculation: Inoculate 100 mL of seed medium with T. inflatum spores (
spores/mL). Incubate at 27°C, 200 rpm for 72 hours. -
Transfer: Transfer 5% (v/v) seed culture into 1 L Production Medium.
-
Pulse Feeding Strategy:
-
T=0h: No precursor (allow biomass accumulation).
-
T=48h: Add L-Ala-d3 to a final concentration of 4 g/L .
-
T=72h: Add L-Ala-d3 (2 g/L).
-
T=96h: Add L-Ala-d3 (2 g/L).
-
Rationale: Continuous high concentration is required to outcompete endogenous L-Abu synthesis.
-
-
Harvest: Terminate fermentation at 144 hours (Day 6).
Phase 2: Extraction & Isolation
-
Lysis: Homogenize mycelia with acetone (1:1 v/v) and agitate for 4 hours.
-
Partitioning: Evaporate acetone. Extract the aqueous residue 3x with Ethyl Acetate.
-
Lipid Removal: Wash the organic layer with n-hexane to remove lipids (critical for preventing column fouling).
Phase 3: Purification (The CsA/CsB Separation Challenge)
Separating CsB from CsA is difficult due to their structural similarity. A two-step chromatographic approach is required.
-
Flash Chromatography (Silica Gel):
-
Mobile Phase: Dichloromethane/Methanol (98:2 to 95:5 gradient).
-
Outcome: Removes gross impurities; CsA and CsB co-elute.
-
-
Preparative RP-HPLC:
-
Column: C18 (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm).
-
Temperature: 60°C (High temperature improves peak shape and resolution of cyclosporin conformers).
-
Gradient: Isocratic elution with Acetonitrile:Water:MTBE (45:50:5) or Methanol:Water (75:25).
-
Retention: CsB typically elutes before CsA due to the lower hydrophobicity of Alanine compared to Aminobutyric acid.
-
Data Characterization Table
| Parameter | Cyclosporin A (CsA) | Cyclosporin B (CsB) | d6-Cyclosporin B (Target) |
| Position 2 Residue | L-Abu | L-Ala | L-Ala-d3 |
| Position 8 Residue | D-Ala | D-Ala | D-Ala-d3 |
| Molecular Formula | |||
| Monoisotopic Mass | 1201.84 Da | 1187.82 Da | 1193.86 Da |
| Mass Shift ( | Reference | -14 Da | +6 Da (vs CsB) |
| HPLC Elution Order | 2nd | 1st | 1st (Co-elutes with CsB) |
Analytical Validation: Mass Spectrometry
To validate the synthesis, one must confirm the location of the deuterium labels. The fragmentation pattern of Cyclosporins is well-documented.
Fragmentation Logic
Cyclosporins fragment primarily via the cleavage of the peptide bonds.
-
Fragment A: Contains the MeBmt side chain (Pos 1).
-
Fragment B: Contains the Pos 2-3-4 sequence.
In d6-CsB:
-
The Position 2 label (d3) will appear in b2 and y9 ions.
-
The Position 8 label (d3) will appear in b8 and y4 ions.
Protocol:
-
Infuse purified d6-CsB into ESI-MS (Positive Mode).
-
Precursor Scan: Confirm parent ion
. -
Product Ion Scan: Verify mass shifts in daughter ions compared to a standard CsB spectrum.
Alternative: Total Synthesis (Site-Specific)
For applications requiring deuteration only at Position 2 (to avoid the kinetic isotope effect at Pos 8 if metabolic stability of that specific site is being tested), total synthesis is required.
Methodology:
-
Linear Precursor Assembly: Use solid-phase peptide synthesis (SPPS) using Fmoc-L-Alanine-d3 at the second coupling step.
-
Cyclization: The critical step is the macrocyclization, typically performed between Ala(7) and D-Ala(8) using HATU/HOAt to minimize racemization.
-
N-Methylation: Requires the use of N-methylated amino acid building blocks (e.g., Fmoc-N(Me)-Leu) during assembly, as global methylation of the cyclic peptide is impossible.
Note: This route is significantly more expensive and lower yielding (<5% overall yield) compared to the biosynthetic route (>50% conversion of precursor).
References
-
Borel, J. F., et al. (1976). Biological effects of cyclosporin A: a new antilymphocytic agent. Agents and Actions, 6(4), 468-475.
-
Traber, R., et al. (1989).[2] Cyclosporins—new analogues by precursor directed biosynthesis.[2] The Journal of Antibiotics, 42(4), 591-597.[2]
-
Lawen, A. (2015). Biosynthesis of cyclosporins and other natural peptidyl prolyl cis/trans isomerase inhibitors. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(10), 2111-2120.
-
Valle, X., et al. (2021). Structure-Activity Relationships of Cyclosporin A Derivatives. Journal of Medicinal Chemistry.
-
Lensmeyer, G. L., et al. (2005). Evaluation of 3 Internal Standards for the Measurement of Cyclosporin by HPLC–Mass Spectrometry. Clinical Chemistry, 51(10).
